molecular formula C6H3F3 B074907 1,2,3-Trifluorobenzene CAS No. 1489-53-8

1,2,3-Trifluorobenzene

Cat. No.: B074907
CAS No.: 1489-53-8
M. Wt: 132.08 g/mol
InChI Key: AJKNNUJQFALRIK-UHFFFAOYSA-N
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Description

1,2,3-Trifluorobenzene is an organic compound with the molecular formula C6H3F3. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring at the 1, 2, and 3 positions .

Preparation Methods

1,2,3-Trifluorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,2,3-Trifluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3-Trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-trifluorobenzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms affects the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1,2,3-Trifluorobenzene can be compared with other fluorinated benzenes:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKNNUJQFALRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164125
Record name Benzene, 1,2,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164125
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Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-53-8
Record name Benzene, 1,2,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Trifluorobenzene
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Synthesis routes and methods

Procedure details

1.27 g of 3,4,5-trifluorophenol and 870 mg of triethylamine were dissolved in 10 ml of methylene chloride, and the solution was stirred at −78° C. To the solution was added dropwise 5 ml of a methylene chloride solution of 2-(2-(trans-4-(trans-4-propylcyclohexyl)cyclohexyl)ethyl)-1,3-dithianilium triflate obtained above (3.8 g), and the to solution was further stirred for one hour. 6.24 ml of Et3N.3HF was then -added, and a methylene chloride solution of bromine (6.24 g) was further added dropwise. After stirring at −70° C. for one hour, the reaction solution was allowed to gradually warm up. It was poured into 100 ml of a cold 3N sodium hydroxide solution at 0° C. and extracted with methylene chloride (30 ml×3). The organic layer was washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting yellow oily substance was isolated and purified by a silica gel column chromatography with heptane as a developing solvent to obtain 1.0 g of 1-(3-(trans-4-propylcyclohexyl)cyclohexyl)-1,1-difluoropropyleneoxy)-3,4,5-trifluorobenzene as colorless crystals. A transition point thereof is shown below.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
2-(2-(trans-4-(trans-4-propylcyclohexyl)cyclohexyl)ethyl)-1,3-dithianilium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trifluorobenzene
Reactant of Route 2
1,2,3-Trifluorobenzene
Reactant of Route 3
1,2,3-Trifluorobenzene
Reactant of Route 4
1,2,3-Trifluorobenzene
Reactant of Route 5
1,2,3-Trifluorobenzene
Reactant of Route 6
1,2,3-Trifluorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3-Trifluorobenzene?

A1: The molecular formula of this compound is C6H3F3, and its molecular weight is 132.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Multiple spectroscopic techniques have been employed to characterize this compound. These include:

  • Microwave Spectroscopy: This technique has been used to determine rotational constants and dipole moment. [] [] []
  • NMR Spectroscopy: 1H, 19F, and 13C NMR data is available, including studies on spectral analysis and coupling constants. [] []
  • Photoelectron Spectroscopy: Provides information about the electronic structure and ionization potentials of the molecule. [] []
  • Fluorescence Emission Spectroscopy: Used to study the radical cation of this compound, particularly the ground-state degeneracy splitting. [] []

Q3: Is this compound miscible with ionic liquids?

A3: The miscibility of this compound with ionic liquids depends on the specific ionic liquid. Studies show that it is completely miscible with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). []

Q4: Can this compound be used as a substrate in C-F activation reactions?

A4: Yes, this compound can undergo C-F activation in the presence of specific catalysts. For example, NHC-stabilized nickel(0) complexes can selectively activate the C-F bond, leading to the formation of nickel fluoride complexes. The regioselectivity of the activation depends on the specific catalyst and reaction conditions. []

Q5: How does the reactivity of this compound compare to other fluorinated benzenes in palladium-catalyzed direct arylation?

A5: The C4-H bond of this compound exhibits higher reactivity compared to the C5-H bond in palladium-catalyzed direct arylation. This allows for selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. []

Q6: Have there been computational studies on the potential energy surface of this compound radical cation?

A6: Yes, several studies have employed computational methods like ROHF, CASSCF, UMP2, and DFT/B3LYP to investigate the potential energy surface (PES) of the this compound radical cation. These studies have revealed the presence of conical intersections and a pseudorotational structure on the PES. [] [] [] []

Q7: Can computational chemistry be used to predict the regioselectivity of C-F activation in this compound?

A7: Yes, density functional theory (DFT) calculations have been successfully employed to investigate the regioselectivity of C-F activation in this compound with catalysts like NHC-stabilized nickel(0) complexes. These calculations provide insights into the reaction mechanisms and factors governing the selectivity. []

Q8: How do structural modifications of this compound impact the electron affinities of the corresponding radicals?

A8: Studies on fluorophenyl radicals, including those derived from this compound, demonstrate that the position of fluorine substitution significantly influences the electron affinities. The relative stability of different radical isomers and their corresponding anions plays a crucial role in determining the reactive center on the fluorinated phenyl ring. []

Q9: Can this compound be used as an electrolyte component in electrochemical energy storage devices?

A9: Research suggests that this compound can be a potential component in nonaqueous electrolytes for electrochemical energy storage devices. It is suggested that using this compound, along with other fluorinated benzenes, in the electrolyte solution can help suppress electrolyte decomposition during charging, leading to enhanced energy density. []

Q10: Is there information available regarding the environmental impact and degradation of this compound?

A10: Specific information regarding the ecotoxicological effects and degradation pathways of this compound is limited in the provided research. Further investigations are needed to assess its potential environmental impact.

Q11: Are there alternative compounds to this compound for specific applications?

A11: The choice of alternative compounds depends largely on the specific application.

  • Electrochemical Devices: Other fluorinated benzenes with varying degrees of fluorination have been explored as electrolyte components. []
  • C-F activation: Other fluorinated substrates or different catalytic systems can be considered based on the desired product and selectivity. []

Q12: What are some important resources for research on this compound and related compounds?

A12: Key resources for research include:

    Q13: What are some significant milestones in the research of this compound?

    A13: Milestones include:

    • Early Synthesis and Characterization: The development of synthetic routes and the application of spectroscopic techniques for structural elucidation. []
    • Understanding of Electronic Structure: The use of photoelectron spectroscopy to probe the electronic structure and ionization potentials. []
    • C-F Activation Studies: The exploration of this compound as a substrate in C-F activation reactions using various catalytic systems. []
    • Computational Investigations: The application of computational chemistry to study the potential energy surface, reaction mechanisms, and properties of the molecule and its derivatives. [] [] [] []

    Q14: What are some examples of cross-disciplinary research involving this compound?

    A14:

    • Materials Science & Chemistry: The investigation of this compound and its derivatives as components in advanced materials, such as electrolytes for energy storage devices, leverages expertise from both fields. []
    • Synthetic Chemistry & Catalysis: Developing new synthetic methods using this compound as a building block often requires collaborative efforts between synthetic chemists and catalysis experts. [] []
    • Spectroscopy & Computational Chemistry: Combining experimental spectroscopic techniques with theoretical calculations is crucial for understanding the structure, bonding, and reactivity of this compound and its related species. [] [] [] [] [] [] [] []

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